Methyl 6-chloro-1H-indazole-4-carboxylate
Description
Significance of Indazole Scaffolds in Contemporary Chemical Synthesis and Discovery
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in drug discovery. This designation stems from the ability of the indazole nucleus to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.gov Derivatives of indazole have been successfully developed into drugs for treating cancer, inflammation, and infectious diseases. nih.gov
The therapeutic versatility of the indazole core is attributed to its unique structural and electronic properties. The presence of two nitrogen atoms in the five-membered ring allows for hydrogen bonding interactions, while the aromatic system can participate in π-π stacking with biological macromolecules. Furthermore, the indazole ring can be readily functionalized at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This chemical tractability makes the indazole scaffold a highly attractive starting point for the design and synthesis of novel therapeutic agents.
Overview of the Methyl 6-chloro-1H-indazole-4-carboxylate Moiety in Scholarly Context
This compound is a specific derivative of the indazole family, distinguished by a chlorine atom at the 6-position and a methyl carboxylate group at the 4-position of the indazole ring.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 885519-72-2 |
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
While extensive research on this exact molecule is not widely published, its structural features suggest significant potential. The chlorine atom, an electron-withdrawing group, can influence the electronic properties of the indazole ring, potentially affecting its reactivity and biological activity. The methyl carboxylate group at the 4-position serves as a versatile chemical handle for further synthetic modifications, such as amide bond formation or reduction to an alcohol, allowing for the construction of diverse molecular architectures. The synthesis of a structurally related compound, methyl 7-fluoro-1H-indazole-4-carboxylate, has been described in the patent literature, suggesting that synthetic routes to such substituted indazoles are feasible.
Research Trajectory and Unexplored Dimensions of this compound
The research trajectory for this compound is currently in its nascent stages. While the broader class of indazole derivatives has been extensively investigated, this specific compound remains largely unexplored in academic and industrial research. Its potential lies in its utility as a key intermediate for the synthesis of novel bioactive molecules.
Detailed Research Findings:
Although specific studies on this compound are limited, research on analogous compounds provides valuable insights into its potential applications. For instance, various substituted indazole-4-carboxylates have been investigated for their biological activities. The general synthetic approach to similar indazole systems often involves the cyclization of appropriately substituted aminobenzoic acid derivatives.
Spectroscopic data for the isomeric compound, Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, has been reported and can serve as a useful reference for the characterization of this compound. nih.gov
| Spectroscopic Data for Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.gov | |
| Proton NMR (¹H NMR) | Signals corresponding to the aromatic protons of the indazole and phenyl rings, as well as the methyl protons of the ester and methoxy (B1213986) groups. |
| Carbon NMR (¹³C NMR) | Resonances for the carbonyl carbon of the ester, and the aromatic carbons of the indazole and phenyl rings. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and C-Cl stretching. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, confirming its elemental composition. |
Unexplored Dimensions:
The unexplored dimensions of this compound represent a fertile ground for future research. Key areas for investigation include:
Development of Efficient Synthetic Routes: Establishing a robust and scalable synthesis for this compound is a crucial first step to enable further research.
Exploration of its Reactivity: A systematic study of the reactivity of the chloro and carboxylate functionalities would unlock its potential as a versatile building block.
Investigation of Biological Activity: Screening this compound and its derivatives against a panel of biological targets, such as protein kinases, could reveal novel therapeutic applications. The documented activity of other chloro-substituted indazoles as kinase inhibitors suggests this would be a promising avenue of research. nih.gov
Materials Science Applications: The rigid, aromatic structure of the indazole core suggests potential applications in the development of novel organic materials with interesting photophysical or electronic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYBKVQDMAREOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646201 | |
| Record name | Methyl 6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-72-2 | |
| Record name | Methyl 6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 6 Chloro 1h Indazole 4 Carboxylate
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of Methyl 6-chloro-1H-indazole-4-carboxylate reveals several potential synthetic pathways. The primary disconnections involve the formation of the indazole core, the introduction of the chlorine atom at the 6-position, and the installation of the methyl carboxylate group at the 4-position.
The most common approach involves disconnecting the ester and chloro groups first, leading back to a simpler indazole-4-carboxylic acid intermediate. This simplifies the synthesis to three main challenges:
Formation of the indazole-4-carboxylic acid core.
Regioselective chlorination at the C-6 position.
Esterification of the carboxylic acid.
Alternatively, the indazole ring itself can be disconnected. A powerful strategy for indazole synthesis is the intramolecular cyclization involving N-N bond formation. organic-chemistry.org This leads to precursors such as substituted 2-aminobenzaldehydes or related derivatives. For the target molecule, a plausible precursor would be a suitably substituted 2-amino- or 2-nitro-toluene derivative, which can be elaborated to form the bicyclic indazole system. The specific substitution pattern on the starting benzene (B151609) ring is critical for ensuring the correct placement of the functional groups in the final product.
Key Precursors Identified Through Retrosynthesis:
| Precursor Type | Rationale |
| Substituted 2-Nitrobenzonitriles | Can undergo reductive cyclization to form the indazole ring. The nitrile group can be a precursor to the carboxylic acid. |
| Substituted o-Haloaryl N-sulfonylhydrazones | Cyclization via copper catalysis can form the 1H-indazole core. nih.gov |
| Substituted Azobenzenes | Can undergo C-H activation and intramolecular annulation to yield the indazole scaffold. nih.gov |
| 2-Methyl-3-nitro-5-chlorobenzoic acid | A potential starting material where the methyl and nitro groups can be used to form the pyrazole (B372694) ring, with the chloro and carboxylic acid groups already in place. |
Indazole Core Cyclization Protocols
The construction of the indazole bicyclic system is the cornerstone of the synthesis. Numerous methods have been developed, often categorized by the type of bond formation and catalyst used. benthamdirect.combohrium.com
One of the earliest methods involves the thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.com More modern approaches offer greater efficiency and substrate scope. A prominent strategy is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which can selectively produce different indazole tautomers. organic-chemistry.org For the synthesis of 1H-indazoles, transition-metal-catalyzed reactions are particularly effective. For instance, copper-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes provides a route to the indazole core. caribjscitech.com Similarly, palladium-catalyzed intramolecular reactions have been employed. organic-chemistry.org
Recent advances have focused on catalyst-based approaches, utilizing both transition metals and acid/base catalysis to enhance efficiency and selectivity. benthamdirect.combohrium.com These methods have enabled the creation of a wide array of indazole derivatives. bohrium.com An organophosphorus-mediated reductive cyclization of substituted benzamidines has also been reported for constructing 3-amino-2H-indazoles, which could potentially be adapted. nih.gov
Table of Selected Indazole Cyclization Methods:
| Method | Key Reagents/Catalysts | Precursor Type | Notes |
| Oxidative Cyclization organic-chemistry.org | (NH₄)₂MoO₄, H₂O₂ | 2-Aminomethyl-phenylamines | Forms N-N bond; tolerates various substituents. organic-chemistry.org |
| Copper-Catalyzed Cyclization nih.gov | Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | Proceeds at lower temperatures compared to some other methods. nih.gov |
| Rhodium(III)-Catalyzed C-H Activation nih.gov | Rh(III) catalyst | Azobenzenes and α,β-unsaturated ketones | Leads to 3-acylated-2H-indazoles. nih.gov |
| Reductive Cyclization organic-chemistry.org | Tri-n-butylphosphine | o-Imino-nitrobenzene substrates | An operationally simple, one-pot synthesis of 2H-indazoles. organic-chemistry.org |
Regioselective Halogenation Approaches for Chlorine at the 6-Position
Introducing a chlorine atom specifically at the 6-position of the indazole ring requires a highly regioselective method. Direct C-H halogenation is a desirable strategy as it avoids the need for pre-functionalized substrates. Metal-free regioselective halogenation of 2H-indazoles has been achieved using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS). rsc.orgresearchgate.net By carefully tuning the reaction conditions (solvent, temperature), it is possible to achieve mono-halogenation at specific positions. rsc.org For example, reactions with NCS in ethanol (B145695) at 50°C can lead to selective chlorination. rsc.org
The electronic properties of the indazole ring and any existing substituents heavily influence the position of halogenation. The reactivity of different positions on the indazole ring can vary, and steric hindrance can also play a role. researchgate.net While many studies focus on 2-substituted indazoles, the principles can be extended to 1H-indazoles. The development of halogenation methods in environmentally friendly solvents under mild conditions is a key area of research. rsc.org
Comparison of Halogenation Conditions for Indazoles:
| Reagent | Solvent | Temperature | Outcome | Reference |
| NCS (0.3 mmol) | EtOH (3.0 mL) | 50 °C | Selective mono-chlorination | rsc.org |
| NCS (0.39 mmol) | H₂O (3.0 mL) | 95 °C | Di-halogenation can occur | rsc.org |
Esterification and Functional Group Interconversion Strategies at the 4-Position
The final step in many synthetic routes to this compound would be the esterification of the corresponding carboxylic acid. This is a standard transformation in organic chemistry. A common method is Fischer esterification, which involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid. prepchem.com This reaction is an equilibrium process, and using a large excess of methanol can drive it towards the product. prepchem.com
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with methanol. This two-step process is often higher yielding and proceeds under milder conditions than direct Fischer esterification. Other methods include using coupling agents to activate the carboxylic acid before the addition of methanol.
Nucleophilic substitution reactions on halo esters by the indazole nitrogen in an alkaline solution can also be used to introduce side chains containing an ester group. nih.gov However, this approach typically leads to a mixture of N-1 and N-2 isomers, with the N-1 isomer often predominating. nih.gov For the target molecule, where the ester is on the benzene ring, this method is not directly applicable for its installation but is relevant to the broader chemistry of indazole esters. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of indazoles has gained significant traction. rsc.org These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. benthamdirect.combohrium.com
Key green strategies applicable to the synthesis of the target compound include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. organic-chemistry.orgrsc.org
Catalysis: Employing catalysts, especially those that are recyclable or based on abundant metals, can reduce stoichiometric waste. benthamdirect.combohrium.com Metal-free catalytic systems are also highly desirable. rsc.orgrsc.org
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ajrconline.org Photochemical methods, using visible light to induce reactions, represent another energy-efficient and sustainable approach. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a fundamental principle. C-H activation and functionalization reactions are particularly notable for their high atom economy. nih.gov
For example, a one-pot, three-component reaction to synthesize 2H-indazoles using copper(I) oxide nanoparticles in PEG as a green solvent has been reported. organic-chemistry.org Another approach utilized lemon peel powder as a natural, green catalyst for 1H-indazole synthesis under ultrasound irradiation. researchgate.net Such methodologies could be adapted to create a more sustainable synthesis for this compound.
Chemical Transformations and Derivatization of Methyl 6 Chloro 1h Indazole 4 Carboxylate
Nucleophilic Substitution Reactions at the Chloro-Position
The chloro substituent at the 6-position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr). However, such reactions on aryl chlorides are generally less facile than those on their bromo or iodo counterparts and often require forcing conditions or specific activation. The reactivity of the C-Cl bond in methyl 6-chloro-1H-indazole-4-carboxylate towards nucleophilic attack is influenced by the electron-withdrawing nature of the indazole ring system and the carboxylate group, which can help to stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov
Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, and amines. The reaction conditions typically involve heating the indazole derivative with the nucleophile in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of base is also crucial and can influence the outcome of the reaction.
| Nucleophile | Reagents and Conditions | Product Type |
| Alkoxides (e.g., NaOMe) | NaOMe, MeOH/DMF, heat | 6-alkoxy-1H-indazole-4-carboxylate |
| Thiolates (e.g., NaSPh) | NaSPh, DMF, heat | 6-(phenylthio)-1H-indazole-4-carboxylate |
| Amines (e.g., R2NH) | R2NH, Pd-catalysis or heat | 6-(dialkylamino)-1H-indazole-4-carboxylate |
Ester Hydrolysis and Carboxylic Acid Derivatization
The methyl ester group at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is more commonly employed and is typically achieved by treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a protic solvent like methanol (B129727) or ethanol (B145695), followed by acidic workup. researchgate.net
The resulting 6-chloro-1H-indazole-4-carboxylic acid is a key intermediate for further derivatization, most notably through the formation of amides. Amide bond formation can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), followed by reaction with a primary or secondary amine. Alternatively, a wide range of peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), can be used to directly couple the carboxylic acid with an amine under milder conditions.
| Reaction | Reagents and Conditions | Product |
| Ester Hydrolysis | 1. LiOH, H2O/MeOH 2. HCl (aq) | 6-chloro-1H-indazole-4-carboxylic acid |
| Amide Formation | 1. SOCl2 or (COCl)2 2. R2NH, base | 6-chloro-N,N-dialkyl-1H-indazole-4-carboxamide |
| Peptide Coupling | R2NH, EDC, HOBt, DMF | 6-chloro-N,N-dialkyl-1H-indazole-4-carboxamide |
Reduction Reactions of the Ester and Indazole Ring System
The methyl ester group of this compound can be reduced to a primary alcohol, affording (6-chloro-1H-indazol-4-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH4) are generally ineffective at reducing esters. libretexts.org Lithium aluminum hydride (LiAlH4) is the reagent of choice for this reduction and is typically used in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.commasterorganicchemistry.combyjus.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. masterorganicchemistry.com
The reduction of the indazole ring system is a more complex process and is less commonly reported. The conditions required to reduce the heterocyclic ring are generally harsh and can also affect other functional groups present in the molecule. Catalytic hydrogenation over a noble metal catalyst, such as platinum or palladium, under high pressure and temperature, may lead to the saturation of the pyrazole (B372694) ring. However, such conditions could also result in the hydrogenolysis of the C-Cl bond. Selective reduction of the indazole ring in the presence of other reducible functional groups is challenging and often requires specific catalytic systems.
| Functional Group | Reagents and Conditions | Product |
| Methyl Ester | LiAlH4, THF, 0 °C to rt | (6-chloro-1H-indazol-4-yl)methanol |
| Indazole Ring | H2, Pt/C or Pd/C, high pressure, heat | (6-chloro-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol |
Electrophilic Aromatic Substitution on the Indazole Core
Electrophilic aromatic substitution (EAS) on the indazole ring system is influenced by the directing effects of the existing substituents and the inherent reactivity of the bicyclic heteroaromatic core. The indazole ring is generally considered to be electron-rich and thus susceptible to electrophilic attack. The position of substitution is directed by both the pyrazole and the benzene (B151609) ring substituents.
In this compound, the benzene ring is substituted with a chloro group at C6 and a methyl carboxylate group at C4. The chloro group is an ortho-, para-director, while the methyl carboxylate is a meta-director. The pyrazole part of the indazole acts as an activating group. The most likely positions for electrophilic attack are C3, C5, and C7. The C3 position is often susceptible to halogenation. chim.it The regioselectivity of the reaction will depend on the specific electrophile and the reaction conditions employed. For instance, nitration or halogenation would likely occur at one of the available positions on the benzene ring, with the precise location being a result of the combined directing effects of the existing groups.
| Reaction | Electrophile | Reagents and Conditions | Potential Product(s) |
| Nitration | NO2+ | HNO3, H2SO4 | Methyl 6-chloro-5-nitro-1H-indazole-4-carboxylate or Methyl 6-chloro-7-nitro-1H-indazole-4-carboxylate |
| Bromination | Br+ | Br2, FeBr3 or NBS | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate or Methyl 7-bromo-6-chloro-1H-indazole-4-carboxylate |
| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 | Methyl 6-chloro-5-acyl-1H-indazole-4-carboxylate or Methyl 6-chloro-7-acyl-1H-indazole-4-carboxylate |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
The chloro group at the 6-position of this compound can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advances in catalyst design have enabled their efficient use in many cross-coupling reactions. yonedalabs.com
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgorganic-chemistry.orgresearchgate.netmdpi.com This reaction is widely used for the synthesis of biaryl compounds. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Stille coupling reaction is another important palladium-catalyzed cross-coupling reaction that utilizes an organotin compound as the coupling partner. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org A variety of organostannanes can be used, allowing for the introduction of a wide range of functional groups. organic-chemistry.org
| Reaction | Coupling Partner | Catalyst/Ligand/Base | Product Type |
| Suzuki Coupling | Ar-B(OH)2 | Pd(OAc)2 / SPhos / K3PO4 | Methyl 6-aryl-1H-indazole-4-carboxylate |
| Stille Coupling | Ar-Sn(Bu)3 | Pd(PPh3)4 / CuI | Methyl 6-aryl-1H-indazole-4-carboxylate |
N-Alkylation and N-Acylation Reactions on the Indazole Nitrogen
The indazole ring contains two nitrogen atoms, and in the unsubstituted form, it exists as a mixture of 1H and 2H tautomers, with the 1H tautomer being generally more stable. beilstein-journals.org Alkylation and acylation reactions can occur at either the N1 or N2 position, and the regioselectivity of these reactions is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of electrophile, the base, and the solvent. nih.govbeilstein-journals.org
For indazoles bearing an electron-withdrawing group at the C3 position, N1-alkylation is often favored, particularly when using a strong base like sodium hydride (NaH) in a non-polar solvent like THF. nih.govresearchgate.net This selectivity is attributed to the chelation of the metal cation between the N2 atom and the carbonyl oxygen of the ester group, which directs the alkylating agent to the N1 position. nih.govresearchgate.net Conversely, Mitsunobu conditions (e.g., DEAD, PPh3, and an alcohol) tend to favor the formation of the N2-alkylated product. d-nb.info The use of polar aprotic solvents like DMF can lead to a mixture of N1 and N2 isomers. nih.gov
N-acylation of indazoles can be achieved using acyl chlorides or anhydrides in the presence of a base. Regioselective N1-acylation is often observed, as the N2-acyl product can isomerize to the more thermodynamically stable N1-acyl indazole. beilstein-journals.orgd-nb.info
| Reaction | Reagents and Conditions | Major Product |
| N1-Alkylation | R-X, NaH, THF | Methyl 1-alkyl-6-chloro-1H-indazole-4-carboxylate |
| N2-Alkylation | R-OH, DEAD, PPh3, THF | Methyl 2-alkyl-6-chloro-2H-indazole-4-carboxylate |
| N-Acylation | RCOCl, Et3N, CH2Cl2 | Methyl 1-acyl-6-chloro-1H-indazole-4-carboxylate |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds.
¹H-NMR Spectroscopy: This technique would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons in the Methyl 6-chloro-1H-indazole-4-carboxylate molecule. The expected spectrum would show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the methyl ester protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be instrumental in assigning each proton to its specific position.
¹³C-NMR Spectroscopy: A ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment, distinguishing between aromatic, carbonyl, and methyl carbons.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons. COSY would identify proton-proton couplings, while HSQC would correlate directly bonded proton-carbon pairs. HMBC would be vital for identifying long-range (2-3 bond) correlations, helping to piece together the complete molecular framework and confirm the substitution pattern on the indazole ring.
A hypothetical data table for the NMR analysis of this compound is presented below to illustrate the expected format of such data.
Table 1: Hypothetical NMR Data for this compound
| Technique | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹H-NMR | Aromatic-H | 7.0 - 8.5 | Doublet, Singlet | 1-9 |
| NH | 10.0 - 13.0 | Broad Singlet | - | |
| OCH₃ | 3.8 - 4.2 | Singlet | - | |
| ¹³C-NMR | C=O | 160 - 170 | - | - |
| Aromatic-C | 110 - 145 | - | - |
Mass Spectrometry (LC-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the mass of the compound plus or minus a proton.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the compound. This is a critical step in confirming the molecular formula.
Table 2: Hypothetical Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value |
|---|---|---|
| LC-MS | [M+H]⁺ | 211.0274 |
| HRMS | Exact Mass | 210.0196 |
Infrared and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include the N-H stretch of the indazole ring, the C=O stretch of the ester, C-O stretches, aromatic C-H and C=C stretches, and the C-Cl stretch.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.
Table 3: Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | 1700 - 1730 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
Chromatographic Purity Assessment (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of a compound.
HPLC/UPLC: A sample of this compound would be analyzed by HPLC or UPLC using a suitable stationary phase and mobile phase. A pure compound would ideally show a single sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks would be used to quantify the purity, which is typically expected to be greater than 95-98% for research-grade compounds.
Table 4: Hypothetical Chromatographic Purity Data for this compound
| Technique | Parameter | Typical Result |
|---|---|---|
| HPLC/UPLC | Retention Time | Dependent on method |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic properties of indazole derivatives. Methods such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set are commonly used to optimize the molecular geometry and calculate key electronic descriptors. nih.govnih.gov
These calculations provide insights into the molecule's reactivity and stability through the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov
Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. For Methyl 6-chloro-1H-indazole-4-carboxylate, the electronegative oxygen and nitrogen atoms would be expected to show negative potential. nih.gov
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.7 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.8 eV |
| Chemical Potential (μ) | Tendency of electrons to escape from a system | -4.1 eV |
| Chemical Hardness (η) | Resistance to change in electron configuration | 2.4 eV |
| Electrophilicity Index (ω) | Capacity of a species to accept electrons | 3.5 eV |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is performed to identify the most stable three-dimensional arrangement (conformation) of the molecule. This is critical because a molecule's shape dictates how it can interact with biological targets like proteins.
Molecular Dynamics (MD) simulations are then used to study the dynamic behavior of the molecule over time, often within a simulated biological environment, such as in water or bound to a protein. MD simulations on indazole derivatives have been used to assess the stability of the ligand-protein complex within the active site of a target protein. nih.gov By tracking the atomic positions over a set period (e.g., nanoseconds), these simulations can confirm whether the binding pose predicted by docking is stable and identify key interactions that persist over time. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical methods are highly effective for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org
Calculations are typically performed at a level of theory like B3LYP/6-311++G(d,p) to compute the absolute shieldings (σ) for ¹H and ¹³C nuclei in the gas phase. nih.govacs.org These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), often using empirical equations to better match experimental results in solution. acs.org The close agreement between calculated and experimental chemical shifts provides strong evidence for the proposed chemical structure.
Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for Key Protons
| Proton Position | Predicted δ (ppm) | Experimental δ (ppm) |
| H3 | 8.25 | 8.21 |
| H5 | 7.90 | 7.88 |
| H7 | 7.65 | 7.62 |
| -OCH₃ | 3.95 | 3.93 |
| -NH | 13.50 | 13.45 |
Ligand-Protein Docking Studies and Binding Energy Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For indazole derivatives, docking studies have been performed to investigate their binding modes with various protein targets, including Hypoxia-Inducible Factor 1-alpha (HIF-1α) and renal cancer receptors. nih.govnih.gov
The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol. A more negative value indicates a stronger predicted interaction. The results also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. jocpr.com
Table 3: Example Docking Results for an Indazole Derivative with a Target Protein
| Parameter | Result |
| Target Protein | Hypoxia-Inducible Factor 1-alpha (HIF-1α) |
| Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | Pro32, Tyr33, Val84, Leu122 |
| Types of Interactions | Hydrogen bond with Tyr33, Hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. frontiersin.org For indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the structural requirements for inhibiting targets like HIF-1α. nih.gov
These models quantify the effect of steric and electrostatic properties on the biological activity of the compounds. The resulting 3D contour maps highlight regions where bulky groups (steric) or electropositive/electronegative groups (electrostatic) would either enhance or diminish activity. nih.gov Such models are valuable for rationally designing new indazole derivatives with improved potency. The predictive power of a QSAR model is assessed using statistical metrics like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). researchgate.net
Table 4: Statistical Parameters for a Typical 3D-QSAR Model
| Statistical Parameter | Description | Value |
| Q² (Cross-validated R²) | Indicates the predictive ability of the model | > 0.5 |
| R² (Non-cross-validated R²) | Indicates the goodness of fit of the model | > 0.6 |
| Number of Components | Optimal number of principal components used | 4-6 |
Biological and Pharmacological Investigations of Methyl 6 Chloro 1h Indazole 4 Carboxylate and Its Derivatives
In Vitro Cellular Activity Profiles (e.g., antiproliferative effects in cancer cells)
Derivatives based on the indazole scaffold have demonstrated significant antiproliferative effects across various cancer cell lines. The cytotoxic potential of these compounds is a key area of investigation, with studies focusing on determining their efficacy in inhibiting cancer cell growth.
For instance, a series of 1H-indazole amide derivatives were evaluated for their cellular activity in the HT29 colon cancer cell line. nih.gov Several of these compounds showed potent antiproliferative effects. nih.gov Similarly, other indazole derivatives have been tested against non-small cell lung cancer (NSCLC) cell lines, such as H1975, PC9, HCC827, and H3255, displaying strong antiproliferative activity without significant toxicity to normal cells. nih.gov Another study highlighted a novel series of 1H-indazole-based derivatives that inhibited the viability of human cancer cell lines, including liver (HEP3BPN 11) and breast (MDA 453) cancer cells. researchgate.net
The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives
| Compound/Derivative Series | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 1H-indazole amide derivatives | HT29 (Colon) | 0.9 ± 0.1 to 6.1 ± 1.1 µM | nih.gov |
| 1H-indazole derivative 109 | H1975, PC9, HCC827, H3255 (NSCLC) | Not specified, but described as "strong" | nih.gov |
| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative 82a | KMS-12 BM (Bone Marrow) | 1400 nM | nih.gov |
| 1H-benzo[f]indazole-4,9-dione derivatives (Series-II) | KATO-III (Gastric) | 25.5 to 401.8 µM | researchgate.net |
| 1H-benzo[f]indazole-4,9-dione derivatives (Series-III) | MCF-7 (Breast) | 29.4 to 389.9 µM | researchgate.net |
Biochemical Target Identification and Validation (e.g., enzyme inhibition, protein binding)
The biological activity of indazole derivatives is rooted in their ability to interact with specific biochemical targets, primarily protein kinases. nih.gov These enzymes play crucial roles in cellular signaling pathways that can become dysregulated in diseases like cancer. By inhibiting these kinases, indazole compounds can disrupt the pathological processes.
Several indazole derivatives have been identified as potent inhibitors of a range of kinases, including:
Pim kinases (Pim-1, Pim-2, Pim-3): These are serine/threonine kinases involved in cell survival and proliferation. One derivative, compound 82a, showed very strong activity against all three Pim kinases. nih.gov
Epidermal Growth Factor Receptor (EGFR): A key target in many cancers, particularly NSCLC. Indazole analogues have been designed as irreversible and mutant-selective EGFR inhibitors. nih.gov Compound 109, for example, displayed strong potency against both EGFR T790M mutant and wild-type kinases. nih.gov
Extracellular signal-regulated kinases (ERK1/2): These are part of the MAPK signaling pathway that regulates cell growth and division. A series of 1H-indazole amide derivatives demonstrated excellent enzymatic activity toward ERK1/2. nih.gov
Enhancer of zeste homolog 2 (EZH2): This enzyme is a histone methyltransferase that plays a role in epigenetic regulation and is often dysregulated in cancer. nih.gov Indazole derivatives have been explored for their ability to inhibit EZH2. nih.gov
Phosphoinositide 3-kinase delta (PI3Kδ): A novel series of 4,6-disubstituted-1H-indazole derivatives were developed as inhibitors of PI3Kδ for potential treatment of inflammatory diseases. nih.gov
Table 2: Enzyme Inhibition Profile of Selected Indazole Derivatives
| Compound/Derivative | Target Enzyme(s) | IC50 Value | Reference |
|---|---|---|---|
| Compound 82a | Pim-1 | 0.4 nM | nih.gov |
| Pim-2 | 1.1 nM | nih.gov | |
| Pim-3 | 0.4 nM | nih.gov | |
| Compound 107 | EGFR (L858R/T790M double mutant) | 0.07 µM | nih.gov |
| Compound 109 | EGFR T790M | 5.3 nM | nih.gov |
| EGFR | 8.3 nM | nih.gov | |
| 1H-indazole amide derivatives (116, 117, 118) | ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 nM | nih.gov |
| 3-substituted 1H-indazoles (121, 122) | IDO1 | 720 nM and 770 nM | nih.gov |
Mechanistic Studies of Biological Actions (e.g., apoptosis induction, epigenetic modulation via EZH2 inhibition)
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents. Key mechanisms identified for indazole derivatives include the induction of apoptosis and the modulation of epigenetic pathways.
Apoptosis Induction: Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Aberrations in apoptosis can lead to cancer development and treatment resistance. nih.gov Certain indazole derivatives have been shown to act as potent inducers of apoptosis. This is often achieved through the activation of caspases, which are key enzymes in the apoptotic cascade. nih.gov For example, studies on related chloro-indole derivatives demonstrated that the most potent compounds could significantly increase the levels of caspase-3 protein in human pancreatic cancer cells, indicating their role as apoptosis inducers. nih.gov
Epigenetic Modulation via EZH2 Inhibition: EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is involved in silencing genes through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Dysregulation of EZH2 is linked to the development of various cancers by promoting cell proliferation and survival. nih.gov Indazole-based compounds have been designed to inhibit EZH2. This inhibition can lead to a reduction in H3K27 methylation, reactivation of tumor suppressor genes, and ultimately, growth arrest and apoptosis in cancer cells. nih.gov The structure-activity relationship studies of some indazole derivatives showed that the indazole ring itself was a preferred heterocyclic system for potent EZH2 inhibition. nih.gov
In Vivo Efficacy in Preclinical Pharmacological Models (mechanistic insights)
While in vitro studies provide valuable information on the activity of a compound at the cellular and biochemical level, in vivo studies in preclinical animal models are essential to evaluate efficacy and understand the pharmacological effects in a whole organism.
Indazole-based compounds have been evaluated in various preclinical models. For example, an indazole derivative, compound 83, was identified as having a balanced profile of potency and in vivo stability, making it a lead compound in its series for anti-tumor activity. nih.gov In another study, a series of indazole-6-phenylcyclopropylcarboxylic acids were developed as agonists for the G-protein coupled receptor 120 (GPR120). nih.gov These compounds demonstrated good oral exposure and activity in oral glucose tolerance studies in mice. nih.gov The differential activity observed between wild-type and GPR120 null mice confirmed that the therapeutic effect was operating through the intended GPR120 agonism mechanism. nih.gov These studies provide critical insights into the pharmacokinetics and pharmacodynamics of these compounds, bridging the gap between laboratory findings and potential clinical applications.
Medicinal Chemistry Applications and Structure Activity Relationships
Design and Synthesis of Novel Indazole Analogs
The synthesis of novel analogs from Methyl 6-chloro-1H-indazole-4-carboxylate involves a variety of chemical transformations aimed at modifying its core structure or appending new functional groups. The indazole scaffold itself can be constructed through several methods, including intramolecular C-H amination reactions and cyclization of specific precursors like o-haloaryl N-sulfonylhydrazones. nih.gov
Once the core is established, further derivatization can occur. A common and straightforward modification is the hydrolysis of the methyl ester at the C-4 position to yield the corresponding carboxylic acid. aun.edu.eg This carboxylic acid is a versatile intermediate that can be coupled with various amines or alcohols to form a diverse library of amide or ester derivatives, respectively. For instance, the synthesis of indazole-3-carboxamides has been achieved by treating the corresponding indazole-3-carboxylic acid with oxalyl chloride to form an acyl chloride, which is then reacted with an appropriate aryl amine. nih.gov A similar strategy can be applied to the 4-carboxy-indazole intermediate derived from this compound.
Another key position for modification is the N-1 of the indazole ring. N-alkylation or N-arylation can be achieved by reacting the indazole with various electrophiles. This allows for the introduction of different substituents that can modulate the compound's physicochemical properties and biological activity. nih.gov Furthermore, advanced synthetic strategies such as 1,3-dipolar cycloaddition reactions can be employed to build more complex heterocyclic systems onto the indazole core, starting from appropriately functionalized derivatives. nih.gov These synthetic approaches provide medicinal chemists with the tools to systematically modify the this compound scaffold to generate novel analogs with potentially enhanced therapeutic properties.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR analysis focuses on understanding how modifications at different positions of the indazole ring influence biological activity.
Research has shown that substituents at both the 4- and 6-positions of the 1H-indazole scaffold play a critical role in modulating activity against certain biological targets. nih.gov In one study on 1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy, the nature of the groups at these positions was found to be crucial for inhibitory potency. nih.gov
For derivatives of this compound, key areas of SAR exploration would include:
The N-1 Position: The substituent at the N-1 position can significantly impact potency. Variations at this position can affect interactions with the target protein and influence pharmacokinetic properties. nih.gov
The C-4 Position: The methyl carboxylate group can be converted into a wide range of amides or other functional groups. SAR studies on indazole-3-carboxamides revealed that the nature of the aryl group in the amide moiety profoundly affects activity, with specific substitutions leading to potent compounds. nih.gov A similar trend would be expected for derivatives at the C-4 position. For example, in a series of indazole-3-carboxamides, derivatives with a 2,6-difluorophenyl group showed high potency. nih.gov
The C-6 Position: The chloro group at this position is an important feature. Replacing it with other halogens (e.g., fluoro, bromo) or with different electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the entire molecule, thereby affecting its binding affinity to a target. nih.gov
The table below illustrates hypothetical SAR trends for indazole derivatives based on published data for related structures.
| Scaffold | R1 (N-1 Position) | R4 (C-4 Position) | R6 (C-6 Position) | Biological Activity (Example Target) |
| 1H-Indazole | H | -COOCH3 | -Cl | Baseline |
| 1H-Indazole | Alkyl/Aryl | -CONH-Aryl | -Cl | Potency varies with aryl substitution |
| 1H-Indazole | H | -COOH | -Cl | Intermediate for further synthesis |
| 1H-Indazole | H | -COOCH3 | -F / -Br | Activity modulation |
These studies are essential for the rational design of more potent and selective drug candidates based on the this compound template.
Exploration of Indazole-Based Compounds as Inhibitors of Specific Biological Targets (e.g., EZH2)
The indazole scaffold is a key component in the design of inhibitors for various biological targets, including enzymes implicated in cancer, such as the Enhancer of Zeste Homolog 2 (EZH2). nih.gov EZH2 is a histone methyltransferase that plays a critical role in cancer development, making it an attractive target for therapeutic intervention. nih.gov
While specific studies on this compound as an EZH2 inhibitor are not detailed in the provided context, the general importance of the indazole ring in this area is well-established. SAR studies on a class of pyridone-containing EZH2 inhibitors revealed that the indazole ring was the most effective among various heterocyclic systems tested. nih.gov This suggests that the indazole core provides an optimal framework for binding to the target enzyme.
The development of EZH2 inhibitors often involves designing molecules that can bind to the S-adenosyl methionine (SAM) pocket of the enzyme. nih.gov The design of potent and selective inhibitors requires careful optimization of substituents on the core scaffold. For a molecule like this compound, the chloro and carboxylate groups could serve as foundational elements for building more complex structures designed to interact with specific residues within the EZH2 active site. Ligand-based and physicochemical-property-based design strategies are often employed to optimize properties like metabolic stability and solubility in the development of such inhibitors. nih.gov The design of covalent inhibitors, which form a permanent bond with the target, is another strategy that has been successfully applied to EZH2. nih.gov
Development of Indazole Scaffolds for Diverse Therapeutic Areas (e.g., anticancer, anti-inflammatory, anti-tubercular)
The versatility of the indazole scaffold has led to its exploration in a wide range of therapeutic areas. nih.gov Derivatives based on this nucleus have shown promise as anticancer, anti-inflammatory, and anti-tubercular agents. nih.gov
Anticancer Applications: Indazole derivatives are well-represented among anticancer agents, with several compounds having reached clinical use. nih.govmdpi.com Pazopanib and Axitinib are examples of FDA-approved tyrosine kinase inhibitors built around an indazole core. mdpi.com Numerous studies have focused on synthesizing novel indazole derivatives and evaluating their antiproliferative activity against various human cancer cell lines. nih.govaun.edu.eg For example, a series of 1H-indazole-3-amine derivatives were designed and synthesized, with one compound showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line by inducing apoptosis. nih.gov The this compound scaffold represents a valuable starting point for developing new anticancer compounds targeting a variety of mechanisms. nbinno.com
Anti-inflammatory Activity: The indazole structure is also found in anti-inflammatory drugs. taylorandfrancis.com Benzydamine is a well-known non-steroidal anti-inflammatory drug (NSAID) with an indazole core. taylorandfrancis.com Research into new indazole-based anti-inflammatory agents often focuses on targeting enzymes like Cyclooxygenase-2 (COX-2). researchgate.net Computational methods such as molecular docking and molecular dynamics simulations are used to evaluate the potential of new 1H-indazole analogs as potent anti-inflammatory agents by predicting their binding affinity to targets like COX-2. researchgate.net The design of dual-action compounds that possess both antimicrobial and anti-inflammatory properties is also an active area of research. mdpi.com
Anti-tubercular Potential: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tubercular drugs. nih.govfrontiersin.org The indazole scaffold has been investigated for this purpose. For instance, the compound JSF-3285, an indazole derivative, has been identified as a promising preclinical candidate that targets KasA, an enzyme essential for the synthesis of the mycobacterial cell wall. frontiersin.org The development of compounds that target novel pathways in M. tuberculosis is a key strategy, and the unique structure of indazole derivatives makes them attractive candidates for this endeavor. frontiersin.orgacs.org
| Therapeutic Area | Biological Target(s) / Mechanism | Example Indazole-Based Compounds |
| Anticancer | Tyrosine Kinases, Cell Cycle Proteins (e.g., p53/MDM2), IDO1 | Pazopanib, Axitinib, Niraparib nih.govmdpi.com |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Benzydamine taylorandfrancis.comresearchgate.net |
| Anti-tubercular | Cell wall synthesis enzymes (e.g., KasA) | JSF-3285 frontiersin.org |
Prodrug Strategies and Biopharmaceutical Considerations
Poor aqueous solubility is a significant hurdle in drug development, often leading to inadequate pharmacokinetic properties. nih.gov The prodrug approach is a well-established strategy to overcome such limitations by chemically modifying a drug molecule to improve its biopharmaceutical characteristics. nih.gov A prodrug is an inactive or poorly active compound that is converted in vivo to the active parent drug through enzymatic or chemical cleavage. nih.gov
For this compound and its derivatives, the methyl ester at the C-4 position is an ideal handle for implementing a prodrug strategy. This ester can be replaced with various promoieties designed to enhance water solubility.
Common prodrug strategies applicable to the carboxylate function include:
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can dramatically increase water solubility. For example, PEGylated prodrugs of the anticancer compound gambogic acid showed a significant increase in solubility. nih.gov
Glycosylation: Linking the drug to a sugar moiety is another effective method. Glycosylated derivatives of the flavonoid cadalene (B196121) were synthesized as prodrugs to improve its poor water solubility and demonstrated enhanced in vivo efficacy. nih.gov
Esterification with Solubilizing Groups: Creating esters with groups containing ionizable functions, such as malic acid, can lead to a substantial increase in water solubility. Water-soluble ester prodrugs of etoposide (B1684455) demonstrated a 23 to 120-fold greater solubility than the parent drug. nih.gov
By applying these strategies, a derivative of this compound could be engineered to have improved solubility, leading to better absorption and bioavailability, ultimately enhancing its therapeutic potential.
Emerging Research Frontiers and Future Directions
Integration with Combinatorial Chemistry and High-Throughput Screening
The structural backbone of Methyl 6-chloro-1H-indazole-4-carboxylate makes it an ideal candidate for combinatorial chemistry, a powerful strategy for generating large libraries of related compounds for biological screening. The ester and chloro functionalities, along with the reactive N-H group of the indazole ring, provide multiple points for chemical diversification. Synthetic methodologies, such as N1-alkylation, can be employed to selectively introduce a variety of substituents, creating a diverse set of molecules for high-throughput screening (HTS). rsc.org
High-throughput screening campaigns have been instrumental in identifying indazole derivatives with potent biological activities. For instance, an in silico HTS followed by optimization led to the discovery of indazole-derived inhibitors of Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy, with IC50 values below 50 nM. nih.gov Another HTS campaign identified 3-benzylindazole analogues as potent and selective CDK8 inhibitors. nih.gov While direct HTS data for this compound is not extensively published, its structural similarity to scaffolds that have yielded successful hits underscores its potential as a valuable building block for future screening libraries aimed at discovering novel therapeutic agents. rsc.org
Table 1: Examples of Indazole Derivatives Identified Through High-Throughput Screening
| Compound Class | Target | Screening Method | Outcome |
|---|---|---|---|
| Indazole Derivatives | ULK1 | In silico HTS | Identification of inhibitors with IC50 < 50 nM nih.gov |
| 3-Benzylindazoles | CDK8 | HTS of compound collection | Discovery of selective inhibitors with IC50 of 53 nM nih.gov |
Applications in Materials Science and Agrochemicals
While the primary focus of indazole chemistry has been in pharmaceuticals, the unique photophysical and biological properties of these heterocycles suggest potential applications in other scientific domains, including materials science and agrochemicals. The rigid, planar structure of the indazole ring system can be exploited in the design of organic materials with interesting electronic and optical properties. Although specific research on this compound in this area is limited, the broader class of N-heterocyclic compounds is being explored for applications in organic light-emitting diodes (OLEDs), sensors, and as components of functional polymers.
In the realm of agrochemicals, the biological activity of indazole derivatives against various pathogens suggests their potential as active ingredients in pesticides or herbicides. A related compound, Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, has been noted for its potential use in developing agrochemicals due to its biological activity. smolecule.com This suggests that strategic modification of this compound could lead to the development of novel crop protection agents. Further research is warranted to explore the herbicidal, fungicidal, and insecticidal properties of this compound and its derivatives.
Development of Advanced Delivery Systems for Indazole Derivatives
The therapeutic efficacy of any drug candidate is intrinsically linked to its bioavailability and ability to reach the target site in sufficient concentrations. For indazole derivatives, including those derived from this compound, the development of advanced delivery systems is a critical area of research. These systems aim to improve solubility, enhance stability, and enable targeted delivery, thereby maximizing therapeutic benefit while minimizing off-target effects.
One promising approach is the use of lipid-based nanoformulations, such as liposomes. For instance, pH-sensitive convertible liposomes incorporating imidazole-based lipids have been developed to enhance drug delivery to acidic tumor microenvironments. nih.gov This strategy could be adapted for indazole derivatives, facilitating their targeted release in cancerous tissues. Other potential delivery systems include polymeric nanoparticles, micelles, and drug-conjugates, which can be tailored to the specific physicochemical properties of the indazole compound and the desired therapeutic application.
Collaborative Research Paradigms and Translational Opportunities
The journey of a promising molecule like this compound from a laboratory curiosity to a clinically or commercially viable product is a complex and resource-intensive process. Collaborative research paradigms, involving partnerships between academic institutions, pharmaceutical companies, and specialized research organizations, are essential to navigate this "valley of death" in drug and materials discovery. Such collaborations can leverage the complementary strengths of each partner, from fundamental synthetic chemistry and biological screening in academia to the drug development and commercialization expertise of industry.
Translational opportunities for derivatives of this compound are significant, particularly in oncology. The indazole scaffold is a key component of several FDA-approved kinase inhibitors used in cancer therapy. rsc.org By serving as a starting point for the synthesis of new chemical entities, this compound can contribute to the development of next-generation targeted therapies. Furthermore, the exploration of its utility in materials science and agrochemicals opens up new avenues for translational research and commercialization.
Remaining Challenges and Future Perspectives in Indazole Chemistry
Despite the significant progress in indazole chemistry, several challenges remain. The synthesis of specific indazole isomers can be complex, and regioselectivity is often a key hurdle. organic-chemistry.org Developing cost-effective and environmentally friendly synthetic routes is an ongoing area of focus. Furthermore, a deeper understanding of the structure-activity relationships (SAR) for various biological targets is needed to guide the rational design of more potent and selective indazole-based drugs. nih.gov
The future of indazole chemistry is bright, with numerous opportunities for innovation. The integration of computational modeling and artificial intelligence with traditional synthetic and screening approaches is expected to accelerate the discovery of novel indazole derivatives with desired properties. nih.gov The continued exploration of the diverse biological activities of the indazole scaffold will likely lead to the identification of new therapeutic targets and applications. taylorandfrancis.com For this compound, its role as a versatile chemical intermediate positions it at the forefront of these exciting future developments.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Q & A
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
